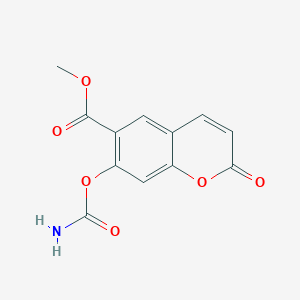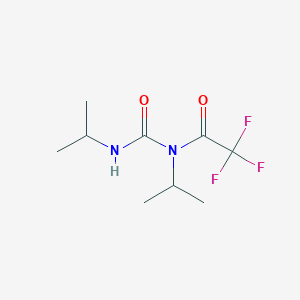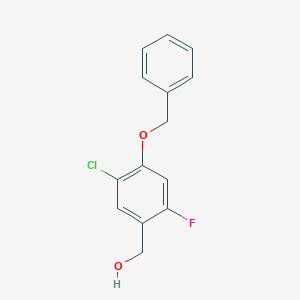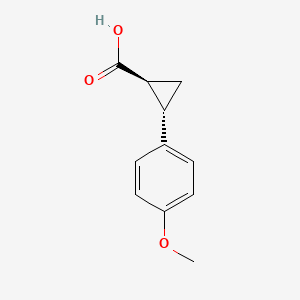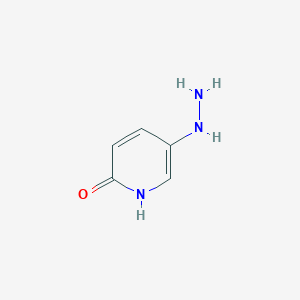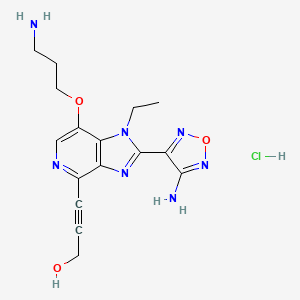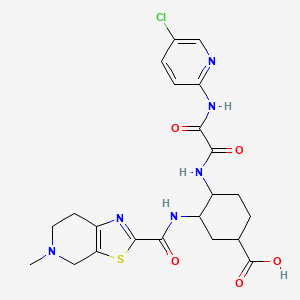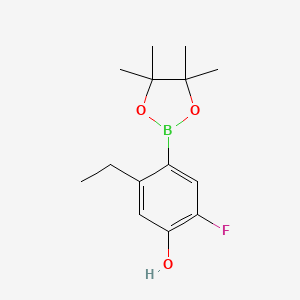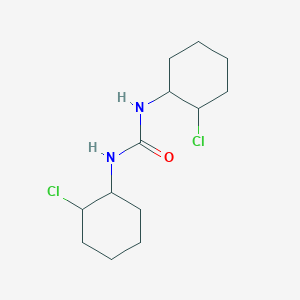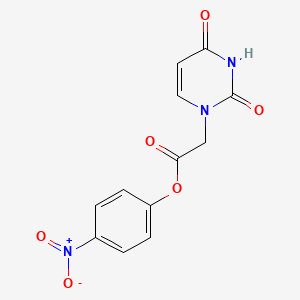
(4-Nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate is a chemical compound that features a nitrophenyl group attached to a pyrimidinyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate typically involves the esterification of 2-(2,4-dioxopyrimidin-1-yl)acetic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can participate in nucleophilic substitution reactions, where the acetate can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidinyl acetate moiety can form hydrogen bonds with biological macromolecules, influencing their function and activity .
Comparación Con Compuestos Similares
2-(2,4-Dioxopyrimidin-1-yl)acetic acid: Shares the pyrimidinyl acetate core but lacks the nitrophenyl group.
4-Nitrophenyl acetate: Contains the nitrophenyl group but lacks the pyrimidinyl moiety.
Uniqueness: (4-Nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate is unique due to the combination of the nitrophenyl and pyrimidinyl acetate groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
4114-03-8 |
|---|---|
Fórmula molecular |
C12H9N3O6 |
Peso molecular |
291.22 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C12H9N3O6/c16-10-5-6-14(12(18)13-10)7-11(17)21-9-3-1-8(2-4-9)15(19)20/h1-6H,7H2,(H,13,16,18) |
Clave InChI |
IESQDQSVLHTSHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN2C=CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


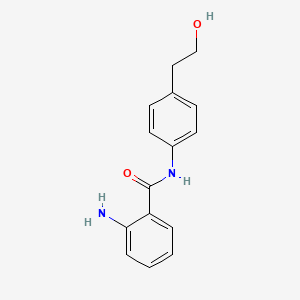
![[4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B14014855.png)
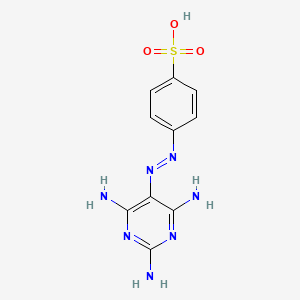
![2-Phenylimidazo[1,2-a]pyridin-3-ol](/img/structure/B14014857.png)
